molecular formula C15H17N5OS B6428669 N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1,3-benzothiazole-6-carboxamide CAS No. 2034561-36-7

N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B6428669
CAS No.: 2034561-36-7
M. Wt: 315.4 g/mol
InChI Key: CVWLAVKUDLMSFF-UHFFFAOYSA-N
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Description

N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a triazole ring and a benzothiazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1,3-benzothiazole-6-carboxamide typically involves multiple steps. One common approach is the condensation of 1,2,4-triazole derivatives with benzothiazole carboxylic acid under specific conditions . The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid and solvents like chloroform . The reaction is usually carried out at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-1,3-benzothiazole-6-carboxamide apart is its unique combination of the triazole and benzothiazole moieties, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5OS/c1-10(2)13(6-20-8-16-7-18-20)19-15(21)11-3-4-12-14(5-11)22-9-17-12/h3-5,7-10,13H,6H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWLAVKUDLMSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=NC=N1)NC(=O)C2=CC3=C(C=C2)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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